Ethanol--trichlorotungsten (2/1)

Description

Properties

CAS No. |

10382-47-5 |

|---|---|

Molecular Formula |

C4H12Cl3O2W |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

ethanol;trichlorotungsten |

InChI |

InChI=1S/2C2H6O.3ClH.W/c2*1-2-3;;;;/h2*3H,2H2,1H3;3*1H;/q;;;;;+3/p-3 |

InChI Key |

ZMACKBNWHFLXNH-UHFFFAOYSA-K |

Canonical SMILES |

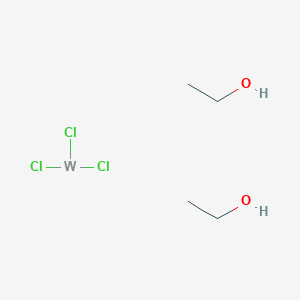

CCO.CCO.Cl[W](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol–trichlorotungsten (2/1) typically involves the reaction of tungsten hexachloride (WCl6) with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tungsten compound. The general reaction can be represented as: [ \text{WCl}_6 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{WCl}_3(\text{C}_2\text{H}_5\text{OH})_2 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of ethanol–trichlorotungsten (2/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Ethanol–trichlorotungsten (2/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.

Reduction: Reduction reactions can convert the compound to lower oxidation state tungsten species.

Substitution: Ligand substitution reactions can occur, where ethanol ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction can produce tungsten hydrides.

Scientific Research Applications

Ethanol–trichlorotungsten (2/1) has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Biology: The compound’s potential as a biological probe for studying enzyme mechanisms is being explored.

Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.

Industry: It is utilized in the production of advanced materials, such as tungsten-based nanomaterials and coatings.

Mechanism of Action

The mechanism by which ethanol–trichlorotungsten (2/1) exerts its effects involves coordination chemistry principles. The tungsten center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved include:

Coordination to Substrates: The tungsten center coordinates to substrates, activating them for subsequent reactions.

Electron Transfer: The compound can facilitate electron transfer processes, essential for redox reactions.

Ligand Exchange: Ligand exchange mechanisms allow the compound to adapt to different reaction environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2,2-Trichloro-1-ethoxyethanol ()

This compound shares structural similarities with ethanol–trichlorotungsten (2/1) due to the presence of trichloro and ethoxy groups. Key differences include:

- Chemical Stability: 2,2,2-Trichloro-1-ethoxyethanol is a halogenated ether-alcohol, prone to hydrolysis under acidic conditions, whereas ethanol–trichlorotungsten likely exhibits higher thermal stability due to the tungsten center .

- Applications : The former is used as an intermediate in organic synthesis, while the latter may serve as a precursor for tungsten-based catalysts.

2,2,2-Trichloroethanol ()

A simpler chlorinated ethanol derivative, 2,2,2-trichloroethanol, provides insight into the behavior of halogenated ethanol ligands:

- Phase Change Data: Boiling point (T₆₀ᵢₗ) = 151°C; enthalpy of fusion (ΔᶠᵘˢH) = 16.8 kJ/mol. These properties contrast with ethanol–trichlorotungsten, which likely has a higher decomposition temperature due to its inorganic core .

- Reactivity: The absence of a metal center in trichloroethanol limits its catalytic utility compared to tungsten-containing complexes.

(1S)-2-Chloro-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol ()

This chlorinated ethanol derivative with a tetralin group highlights the role of steric and electronic effects in coordination chemistry:

- Molecular Formula : C₁₂H₁₅ClO (Molar Mass = 210.70 g/mol).

- Comparison: The bulky tetralin substituent reduces ligand flexibility, whereas ethanol in ethanol–trichlorotungsten allows for dynamic binding to the tungsten center .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.